BenchChemオンラインストアへようこそ!

HIV-1 inhibitor-21

antiviral potency EC50 HIV-1 wild-type

HIV-1 inhibitor-21 is a potent DAPY NNRTI with >222-fold improved K103N potency over efavirenz and a selectivity index >8,333 (1.75× etravirine). Its 3.75× longer microsomal half-life and >3.3× weaker CYP2C9 inhibition make it superior for combination studies and DMPK benchmarking. Available in mg to gram quantities.

Molecular Formula C28H24N6O2
Molecular Weight 476.5 g/mol
Cat. No. B12416127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-21
Molecular FormulaC28H24N6O2
Molecular Weight476.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)NC4=CC=C(C=C4)C#N)C)C=CC#N
InChIInChI=1S/C28H24N6O2/c1-17-12-20(6-5-11-29)13-18(2)26(17)33-27-22-14-24(35-3)25(36-4)15-23(22)32-28(34-27)31-21-9-7-19(16-30)8-10-21/h5-10,12-15H,1-4H3,(H2,31,32,33,34)/b6-5+
InChIKeyJZWWKCUXZXWRSL-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 inhibitor-21: A Next-Generation Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) with Differentiated Resistance and Metabolic Profiles


HIV-1 inhibitor-21 (chemical structure not disclosed in this guide) belongs to the diarylpyrimidine (DAPY) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class known for flexibility in the NNRTI binding pocket [1]. Preclinical characterization reveals potent inhibition of wild-type HIV-1 with EC50 values in the low nanomolar range and markedly improved activity against common NNRTI-resistant mutants compared to first-generation agents [2].

Why Not All NNRTIs Are Interchangeable: Resistance, Metabolism, and Selectivity Disparities for HIV-1 inhibitor-21


Within the NNRTI class, single amino acid substitutions in reverse transcriptase (e.g., K103N, Y181C) can reduce susceptibility to first-line drugs like efavirenz by over 100-fold, while newer agents such as etravirine retain partial activity [1]. HIV-1 inhibitor-21 was specifically optimized to address these gaps; however, its quantitative advantages over both approved drugs and structurally similar preclinical analogs are not uniform across all assays. Direct comparative data below demonstrate that substituting HIV-1 inhibitor-21 with even a closely related DAPY analog (compound 20) would compromise metabolic stability and mutant virus suppression, highlighting the necessity of evidence-based selection [1].

Quantitative Differentiation Evidence for HIV-1 inhibitor-21: Potency, Resistance, Selectivity, and Stability Benchmarks


Superior potency against wild-type HIV-1 compared to efavirenz in TZM-bl cell assay

In a direct head-to-head assay using HIV-1 IIIB strain in TZM-bl cells, HIV-1 inhibitor-21 demonstrated an EC50 of 1.2 nM, while the approved NNRTI efavirenz showed an EC50 of 2.5 nM under identical conditions [1]. This represents a 2.1-fold increase in potency for HIV-1 inhibitor-21.

antiviral potency EC50 HIV-1 wild-type NNRTI comparison

Exceptional activity against K103N mutant HIV-1 – 222-fold improvement over efavirenz

In a direct head-to-head assay using HIV-1 carrying the K103N mutation (single-cycle pseudovirus system), HIV-1 inhibitor-21 exhibited an EC50 of 4.5 nM. In contrast, efavirenz showed an EC50 >1000 nM under the same conditions [1]. The quantified difference is at least 222-fold superior activity for HIV-1 inhibitor-21 (4.5 nM vs >1000 nM).

resistance mutation K103N NNRTI resistance mutant virus inhibition

Higher selectivity index (SI) than etravirine: reduced cytotoxicity risk

In a cross-study comparable analysis using MT-4 cells (72-hour MTT assay), HIV-1 inhibitor-21 showed a CC50 of >10,000 nM (no cytotoxicity up to 10,000 nM) and an EC50 against wild-type HIV-1 of 1.2 nM, yielding a selectivity index (SI = CC50/EC50) of >8,333 [1]. For etravirine, a published study under comparable conditions (MT-4 cells, MTT assay) reported a CC50 of >10,000 nM and an EC50 of 2.1 nM, giving an SI of >4,762 [2]. The SI for HIV-1 inhibitor-21 is at least 1.75-fold higher (>8,333 vs >4,762).

cytotoxicity CC50 selectivity index safety margin MTT assay

Improved human liver microsomal half-life relative to a close analog (compound 20)

In a direct head-to-head human liver microsome stability assay (NADPH-supplemented, 1 µM compound, 37°C), HIV-1 inhibitor-21 exhibited a half-life (t1/2) of 45 minutes. The closest structural analog from the same chemical series, compound 20, showed a t1/2 of only 12 minutes under identical conditions [1]. HIV-1 inhibitor-21 demonstrated a 3.75-fold longer metabolic half-life.

metabolic stability microsomal half-life in vitro ADME DMPK optimization

Reduced CYP2C9 inhibition compared to etravirine – lower drug-drug interaction risk

In a direct head-to-head CYP inhibition assay (human liver microsomes, probe substrates, 10 µM test compound), HIV-1 inhibitor-21 showed an IC50 >50 µM against CYP2C9. Under identical conditions, etravirine exhibited an IC50 of 15 µM for CYP2C9 [1]. HIV-1 inhibitor-21 has >3.3-fold weaker CYP2C9 inhibition (IC50 >50 µM vs 15 µM), indicating lower potential for drug-drug interactions with CYP2C9 substrates such as warfarin or phenytoin.

CYP inhibition drug-drug interaction CYP2C9 safety pharmacology

Optimal Research and Industrial Use Cases for HIV-1 inhibitor-21 Based on Quantitative Evidence


Resistance panel screening for novel NNRTI combinations

Given its >222-fold improved potency against K103N mutant HIV-1 compared to efavirenz [REFS-1 from Evidence Item 2], HIV-1 inhibitor-21 is ideally suited for constructing combination matrices with protease inhibitors or integrase strand transfer inhibitors. Research groups evaluating second-line therapies can use this compound to maintain suppression in K103N backgrounds where efavirenz fails, reducing the number of analog candidates needed in early resistance profiling.

High-concentration phenotypic assays requiring low cytotoxicity

With a selectivity index >8,333 (at least 1.75-fold higher than etravirine) [REFS-1 and REFS-2 from Evidence Item 3], HIV-1 inhibitor-21 enables dose-response experiments up to 10 µM without confounding cytotoxicity. This supports accurate EC90 determination and synergy studies where higher compound concentrations are necessary to assess full inhibition curves.

Metabolic stability optimization campaigns in medicinal chemistry

The 3.75-fold longer human liver microsomal half-life (45 min) relative to close analog compound 20 [REFS-1 from Evidence Item 4] makes HIV-1 inhibitor-21 a reference standard for DMPK benchmarking. Industrial medicinal chemistry teams can use this compound as a positive control when optimizing new DAPY derivatives for reduced clearance, directly comparing intrinsic clearance rates under standardized microsomal conditions.

Drug-drug interaction risk assessment in co-administration studies

The >3.3-fold weaker CYP2C9 inhibition (IC50 >50 µM vs etravirine 15 µM) [REFS-1 from Evidence Item 5] positions HIV-1 inhibitor-21 as a preferred tool for studying combination regimens with CYP2C9 substrates. Researchers investigating HIV/tuberculosis co-therapy (e.g., with rifampin or warfarin) can use this compound to minimize confounding metabolic interactions, improving in vitro-to-in vivo extrapolation accuracy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIV-1 inhibitor-21

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.